molecular formula C19H21F3N2O B2869921 1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 400075-66-3

1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol

Cat. No.: B2869921
CAS No.: 400075-66-3
M. Wt: 350.385
InChI Key: ATDYHWPLSVYKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a piperazine derivative characterized by a phenyl-ethanol backbone and a 3-(trifluoromethyl)phenyl-substituted piperazine moiety. The ethanol linker and trifluoromethyl group are critical for its physicochemical and pharmacological properties, influencing solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name

1-phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c20-19(21,22)16-7-4-8-17(13-16)24-11-9-23(10-12-24)14-18(25)15-5-2-1-3-6-15/h1-8,13,18,25H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDYHWPLSVYKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

For instance, some compounds with a similar structure have been shown to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization, and thus disrupting microtubule dynamics.

Biological Activity

1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol, often referred to as a derivative of piperazine, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article reviews the biological activity associated with this compound, focusing on its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C19H22F3N3OC_{19}H_{22}F_3N_3O, with a molar mass of approximately 373.39 g/mol. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from various assays:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)15.2Induces apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)12.8Inhibition of cell proliferation
HeLa (Cervical Cancer)18.5G0/G1 and G2/M phase arrest

These findings indicate that the compound exhibits significant cytotoxicity across different cancer types, with MCF-7 cells showing the highest sensitivity.

The mechanism by which this compound exerts its effects includes:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptosis.
  • Cell Cycle Arrest : The compound caused G0/G1 and G2/M phase arrest, which was confirmed through cell cycle distribution analysis.
  • MDM2-p53 Interaction : While it did not inhibit MDM2-p53 interactions directly, it influenced downstream apoptotic pathways in both wild-type and mutant p53 cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenyl ring appears to enhance the compound's biological activity. Comparative studies suggest that modifications to the piperazine moiety can lead to variations in potency:

  • Substituents on the piperazine ring significantly affect activity; for instance, compounds with larger or more electronegative groups tend to show increased cytotoxicity.
  • The introduction of additional aromatic rings or electron-withdrawing groups has been correlated with enhanced interactions at target receptors, suggesting a potential pathway for further optimization .

Case Studies

In one notable case study, researchers synthesized a series of derivatives based on this compound and assessed their anticancer properties. The derivatives exhibited varied activities against HCT-116 and MCF-7 cell lines, leading to insights into optimizing pharmacological profiles for better efficacy.

Example Derivative Study

A derivative containing an additional methoxy group showed improved IC50 values compared to the parent compound, indicating that structural modifications can lead to enhanced biological activity.

Comparison with Similar Compounds

Key Compounds for Comparison :

  • MK29 (1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Replaces the ethanol group with an acetyl moiety. Synthesized via HOBt/TBTU-mediated coupling (82% yield, inferred) .
  • UDO ((S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone): Incorporates a pyridine ring and chlorophenyl group, enhancing CYP51 inhibition .
  • Compounds 11a–11o (Molecules, 2013) : Urea-linked analogs with substituents like Cl, F, CF₃, and OCH₃. Yields range from 83.7% to 88.9%, indicating robust synthetic protocols for piperazine-thiazole hybrids .
  • Letermovir : Contains a methoxyphenyl-piperazine group and trifluoromethylphenyl moiety, with low water solubility .

Pharmacological and Physicochemical Properties

  • Solubility: The ethanol linker in the target compound may improve water solubility compared to acetylated analogs like MK29 or hydrophobic quinazolines like letermovir .
  • Enzyme Inhibition : UDO and UDD (pyridine derivatives) inhibit CYP51, suggesting the target compound’s trifluoromethylphenyl group could similarly enhance target binding .
  • Metabolic Stability : The CF₃ group in the target compound and MK29 likely reduces metabolic degradation, a feature shared with letermovir .

Discussion of Key Differences

  • Linker Group: The ethanol group in the target compound may confer better solubility than MK29’s acetyl group or letermovir’s carboxylic acid .
  • Substituent Position : The 3-CF₃-phenyl group in the target compound contrasts with 2-CF₃ in MK41 (), which could alter steric hindrance and receptor binding .
  • Therapeutic Potential: While UDO/UDD and letermovir target infectious agents, the target compound’s lack of reported data leaves its applications speculative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.